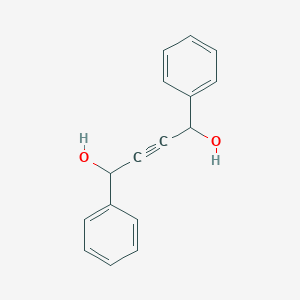
1,4-Diphenylbut-2-yne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenylbut-2-yne-1,4-diol (DPBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBD is a white crystalline powder with a molecular weight of 246.29 g/mol and a melting point of 170-172°C. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,4-Diphenylbut-2-yne-1,4-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
1,4-Diphenylbut-2-yne-1,4-diol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the growth and migration of cancer cells. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diphenylbut-2-yne-1,4-diol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a variety of biological activities. However, there are also some limitations to the use of 1,4-Diphenylbut-2-yne-1,4-diol in lab experiments. For example, 1,4-Diphenylbut-2-yne-1,4-diol has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on 1,4-Diphenylbut-2-yne-1,4-diol. One area of interest is the development of 1,4-Diphenylbut-2-yne-1,4-diol-based fluorescent probes for the detection of metal ions. Another potential direction is the exploration of 1,4-Diphenylbut-2-yne-1,4-diol's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1,4-Diphenylbut-2-yne-1,4-diol can be synthesized through various methods, including the reaction of 1,4-diphenylbut-2-yne with a strong base, such as sodium hydride, in the presence of a solvent. This reaction yields 1,4-Diphenylbut-2-yne-1,4-diol as a white crystalline solid. Other methods of synthesis include the reaction of 1,4-diphenylbut-2-yne with a palladium catalyst and the reaction of 1,4-diphenylbut-2-yne with a copper catalyst.
Aplicaciones Científicas De Investigación
1,4-Diphenylbut-2-yne-1,4-diol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. 1,4-Diphenylbut-2-yne-1,4-diol has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
4482-17-1 |
|---|---|
Nombre del producto |
1,4-Diphenylbut-2-yne-1,4-diol |
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
Clave InChI |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
Otros números CAS |
4482-17-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



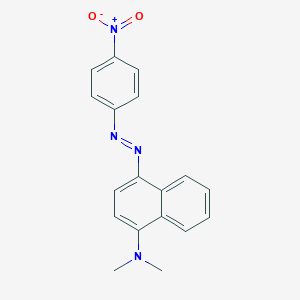
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
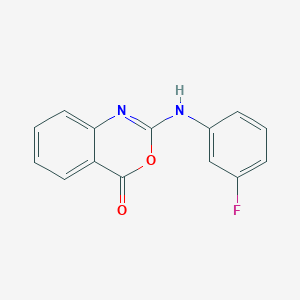
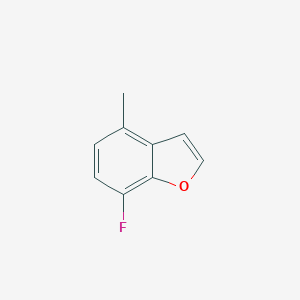

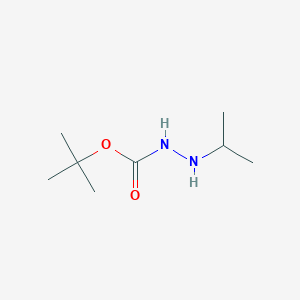
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
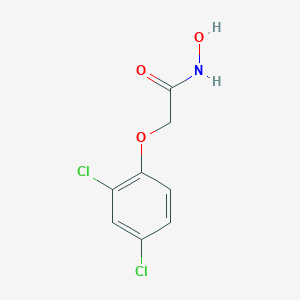
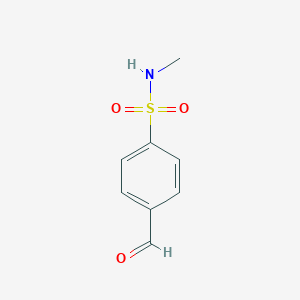
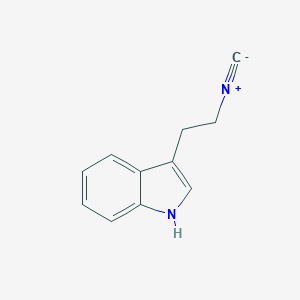
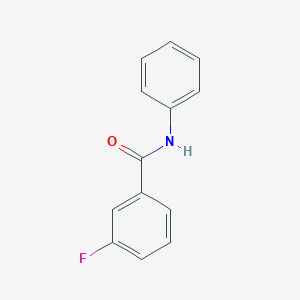
![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
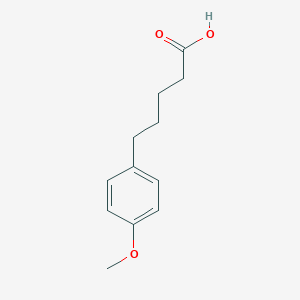
![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)